molecular formula C12H19NO B13888366 4-[2-(Tert-butoxy)ethyl]aniline CAS No. 1153487-08-1

4-[2-(Tert-butoxy)ethyl]aniline

Cat. No.: B13888366
CAS No.: 1153487-08-1
M. Wt: 193.28 g/mol
InChI Key: MSWWWEAGXWAHRM-UHFFFAOYSA-N
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Description

4-[2-(Tert-butoxy)ethyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butoxy group attached to an ethyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Tert-butoxy)ethyl]aniline typically involves the reaction of 4-tert-butylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also include purification steps, such as distillation or recrystallization, to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Tert-butoxy)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-(Tert-butoxy)ethyl]aniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Tert-butoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: Similar structure but lacks the ethyl chain and tert-butoxy group.

    4-tert-Butylphenylamine: Another related compound with a similar core structure.

Uniqueness

4-[2-(Tert-butoxy)ethyl]aniline is unique due to the presence of both the tert-butoxy group and the ethyl chain, which confer distinct chemical and physical properties

Properties

CAS No.

1153487-08-1

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxy]ethyl]aniline

InChI

InChI=1S/C12H19NO/c1-12(2,3)14-9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3

InChI Key

MSWWWEAGXWAHRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC1=CC=C(C=C1)N

Origin of Product

United States

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